N-(2-Ethyl-6-methylphenyl)-2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide N-(2-Ethyl-6-methylphenyl)-2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide
Brand Name: Vulcanchem
CAS No.: 557755-51-8
VCID: VC16123096
InChI: InChI=1S/C19H22N4OS2/c1-4-14-9-6-8-13(3)17(14)20-16(24)12-26-19-22-21-18(23(19)5-2)15-10-7-11-25-15/h6-11H,4-5,12H2,1-3H3,(H,20,24)
SMILES:
Molecular Formula: C19H22N4OS2
Molecular Weight: 386.5 g/mol

N-(2-Ethyl-6-methylphenyl)-2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide

CAS No.: 557755-51-8

Cat. No.: VC16123096

Molecular Formula: C19H22N4OS2

Molecular Weight: 386.5 g/mol

* For research use only. Not for human or veterinary use.

N-(2-Ethyl-6-methylphenyl)-2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide - 557755-51-8

Specification

CAS No. 557755-51-8
Molecular Formula C19H22N4OS2
Molecular Weight 386.5 g/mol
IUPAC Name N-(2-ethyl-6-methylphenyl)-2-[(4-ethyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Standard InChI InChI=1S/C19H22N4OS2/c1-4-14-9-6-8-13(3)17(14)20-16(24)12-26-19-22-21-18(23(19)5-2)15-10-7-11-25-15/h6-11H,4-5,12H2,1-3H3,(H,20,24)
Standard InChI Key KOGQUORXTRKPIA-UHFFFAOYSA-N
Canonical SMILES CCC1=CC=CC(=C1NC(=O)CSC2=NN=C(N2CC)C3=CC=CS3)C

Introduction

N-(2-Ethyl-6-methylphenyl)-2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide is a complex organic compound belonging to the class of 1,2,4-triazole derivatives. These compounds are known for their diverse biological activities, including antifungal, antibacterial, and anticancer properties. The specific substitution pattern on the triazole ring, along with the presence of sulfanyl and acetamide groups, imparts unique chemical properties and biological activities to this compound.

Synthesis and Chemical Reactions

The synthesis of N-(2-Ethyl-6-methylphenyl)-2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide typically involves multi-step organic reactions. These reactions require careful control of conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity of the final product. Techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used for monitoring and purification, respectively. Spectroscopic methods, including nuclear magnetic resonance (NMR) and mass spectrometry (MS), are employed to confirm the structure of the synthesized compound.

Synthesis Steps:

  • Initial Preparation: Starting materials are prepared, often involving the formation of the triazole ring.

  • Coupling Reactions: The sulfanyl group is introduced, typically through a nucleophilic substitution reaction.

  • Purification: TLC and HPLC are used to purify the compound.

  • Structural Confirmation: NMR and MS are used to confirm the structure.

Biological Activities and Potential Applications

N-(2-Ethyl-6-methylphenyl)-2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide exhibits significant biological activities, making it of interest in medicinal chemistry, particularly in cancer research. The presence of thienyl and ethyl groups contributes to its unique chemical behavior and potential therapeutic effects.

Safety and Handling

N-(2-Ethyl-6-methylphenyl)-2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide is classified as an irritant and requires appropriate laboratory safety measures when handling .

Safety Precautions:

  • Wear protective clothing and gloves.

  • Use in a well-ventilated area.

  • Avoid contact with skin and eyes.

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